molecular formula C13H18O4 B14266939 2-(2,4-Dimethoxyphenyl)-2-ethyl-1,3-dioxolane CAS No. 137516-81-5

2-(2,4-Dimethoxyphenyl)-2-ethyl-1,3-dioxolane

Cat. No.: B14266939
CAS No.: 137516-81-5
M. Wt: 238.28 g/mol
InChI Key: VEDCGDKVLMORSJ-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-2-ethyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms The compound also features a 2,4-dimethoxyphenyl group and an ethyl group attached to the dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxyphenyl)-2-ethyl-1,3-dioxolane can be achieved through several methods. One common approach involves the reaction of 2,4-dimethoxybenzaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds via the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-2-ethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, alkanes

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-2-ethyl-1,3-dioxolane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxyphenyl)-2-ethyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(2,4-Dimethoxyphenyl)-2-ethyl-1,3-dioxolane can be compared with other similar compounds, such as:

    2-(2,4-Dimethoxyphenyl)-1,3-dioxolane: Lacks the ethyl group, which may affect its reactivity and biological activity.

    2-(2,4-Dimethoxyphenyl)-2-methyl-1,3-dioxolane: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.

    2-(2,4-Dimethoxyphenyl)-2-propyl-1,3-dioxolane: Features a propyl group, which may influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

137516-81-5

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-2-ethyl-1,3-dioxolane

InChI

InChI=1S/C13H18O4/c1-4-13(16-7-8-17-13)11-6-5-10(14-2)9-12(11)15-3/h5-6,9H,4,7-8H2,1-3H3

InChI Key

VEDCGDKVLMORSJ-UHFFFAOYSA-N

Canonical SMILES

CCC1(OCCO1)C2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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